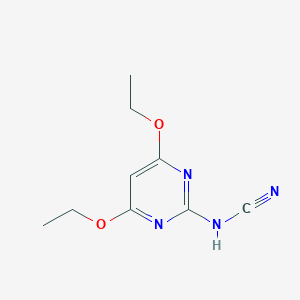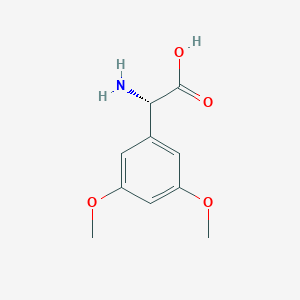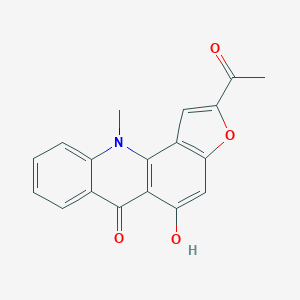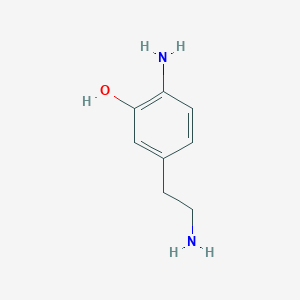
4-Amino-3-hydroxyphenylethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxyphenylethylamine (PEA) is a naturally occurring monoamine neurotransmitter that is found in the human brain. It is also known as phenylethylamine, which is a derivative of the amino acid phenylalanine. PEA is involved in various physiological processes, including mood regulation, attention, and cognitive function. Due to its potential therapeutic benefits, PEA has been the subject of scientific research in recent years.
Mecanismo De Acción
PEA acts as a trace amine-associated receptor 1 (TAAR1) agonist, which stimulates the release of dopamine and norepinephrine in the brain. This mechanism of action is similar to that of some stimulant drugs, such as amphetamines. However, PEA has a shorter half-life than amphetamines, which may make it a safer alternative for some individuals.
Efectos Bioquímicos Y Fisiológicos
PEA has been shown to have various biochemical and physiological effects in the body. In addition to its effects on dopamine and norepinephrine, PEA has been found to increase the levels of other neurotransmitters, such as serotonin and acetylcholine. PEA has also been shown to increase heart rate and blood pressure, which may have implications for its use as a stimulant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PEA has several advantages for use in lab experiments, including its natural occurrence in the body and its relatively simple synthesis method. However, PEA also has limitations, including its short half-life and potential for rapid metabolism in the body. These limitations may make it difficult to study the long-term effects of PEA on the body.
Direcciones Futuras
There are several future directions for research on PEA. One area of interest is the potential use of PEA in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Another area of interest is the development of PEA analogs that may have improved pharmacological properties. Finally, further research is needed to better understand the long-term effects of PEA on the body and its potential for abuse.
In conclusion, PEA is a naturally occurring neurotransmitter that has potential therapeutic benefits for various neurological and psychiatric disorders. While further research is needed to fully understand its mechanism of action and long-term effects, PEA represents a promising area of research for the development of new treatments for these conditions.
Métodos De Síntesis
PEA can be synthesized through different methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of phenylalanine with ammonia and formaldehyde, while extraction from natural sources involves the isolation of PEA from plants such as chocolate and blue-green algae.
Aplicaciones Científicas De Investigación
PEA has been studied for its potential therapeutic benefits in various areas, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD). PEA has been found to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters associated with mood regulation and attention. In addition, PEA has been shown to have antioxidant and anti-inflammatory properties, which may have implications for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
104083-77-4 |
|---|---|
Nombre del producto |
4-Amino-3-hydroxyphenylethylamine |
Fórmula molecular |
C8H12N2O |
Peso molecular |
152.19 g/mol |
Nombre IUPAC |
2-amino-5-(2-aminoethyl)phenol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-6-1-2-7(10)8(11)5-6/h1-2,5,11H,3-4,9-10H2 |
Clave InChI |
IUAIZBWUVPEDFW-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1CCN)O)N |
SMILES canónico |
C1=CC(=C(C=C1CCN)O)N |
Otros números CAS |
104083-77-4 |
Sinónimos |
4-amino-3-hydroxyphenylethylamine AHPEA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



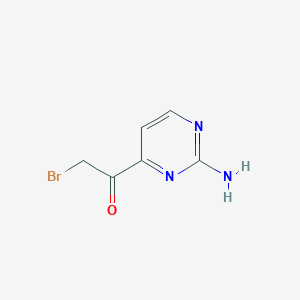
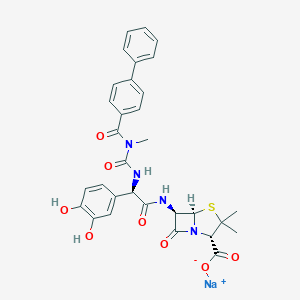
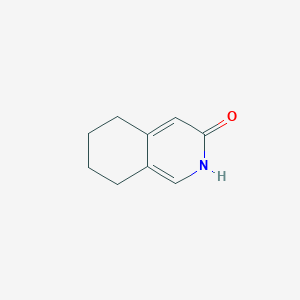
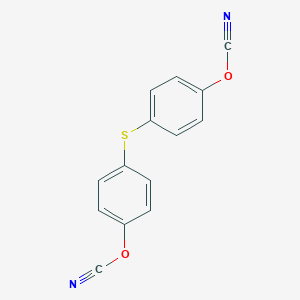
![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)
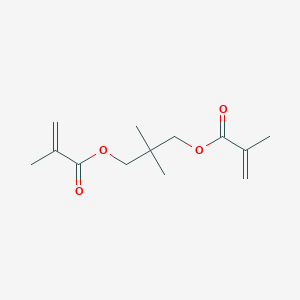
![1-(Benzylidenehydrazinylidene)-7-chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1,3,4,10-tetrahydroacridin-9(2H)-one](/img/structure/B8436.png)
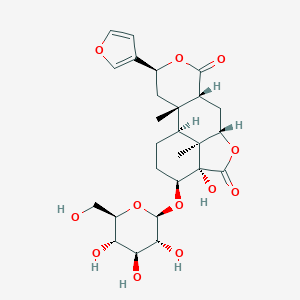
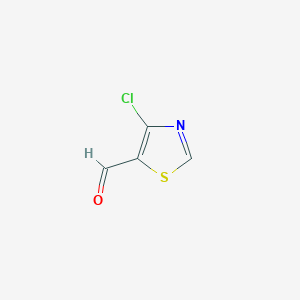
![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)
![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)
